Fordine
Fordine
Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.
Brand Name:
Vulcanchem
CAS No.:
102518-79-6
VCID:
VC0530117
InChI:
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10?,15-/m1/s1
SMILES:
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Molecular Formula:
C15H18N2O
Molecular Weight:
242.32 g/mol
Fordine
CAS No.: 102518-79-6
Cat. No.: VC0530117
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease. |
|---|---|
| CAS No. | 102518-79-6 |
| Molecular Formula | C15H18N2O |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | (1R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
| Standard InChI | InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10?,15-/m1/s1 |
| Standard InChI Key | ZRJBHWIHUMBLCN-JYXJEATCSA-N |
| Isomeric SMILES | C/C=C/1\C2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 |
| SMILES | CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
| Canonical SMILES | CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
| Appearance | solid powder |
| Melting Point | 217-219 °C |
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